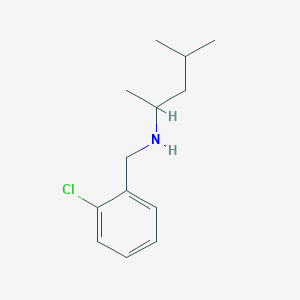

N-(2-Chlorobenzyl)-4-methylpentan-2-amine

Description

N-(2-Chlorobenzyl)-4-methylpentan-2-amine is a secondary amine featuring a 2-chlorobenzyl substituent and a branched 4-methylpentan-2-amine backbone. The compound is synthesized via alkylation of 4-methylpentan-2-amine with 2-chlorobenzyl chloride, a method consistent with protocols for related N-(2-chlorobenzyl)amines .

Properties

Molecular Formula |

C13H20ClN |

|---|---|

Molecular Weight |

225.76 g/mol |

IUPAC Name |

N-[(2-chlorophenyl)methyl]-4-methylpentan-2-amine |

InChI |

InChI=1S/C13H20ClN/c1-10(2)8-11(3)15-9-12-6-4-5-7-13(12)14/h4-7,10-11,15H,8-9H2,1-3H3 |

InChI Key |

SMDAAFMZDBCDEK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C)NCC1=CC=CC=C1Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chlorobenzyl)-4-methylpentan-2-amine typically involves the reaction of 2-chlorobenzyl chloride with 4-methylpentan-2-amine in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. This method allows for better control over reaction parameters and can be scaled up efficiently. The use of automated reactors and advanced purification systems ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chlorobenzyl)-4-methylpentan-2-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH₃).

Major Products

Oxidation: Imines or nitriles.

Reduction: Secondary or tertiary amines.

Substitution: Hydroxyl or amino-substituted benzyl derivatives.

Scientific Research Applications

N-(2-Chlorobenzyl)-4-methylpentan-2-amine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-Chlorobenzyl)-4-methylpentan-2-amine involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with cell wall synthesis or protein function.

Comparison with Similar Compounds

Substituent Effects: Sulfonyl vs. Chlorobenzyl Groups

- N-(4-Toluenesulfonyl)-4-methylpentan-2-amine (): Structure: Contains a sulfonyl group (4-toluenesulfonyl) instead of 2-chlorobenzyl. Synthesis: Yield of 61% via reaction with 4-toluenesulfonyl chloride. Properties: Melting point of 58°C; molecular weight 255.39 g/mol (C₁₃H₂₁NO₂S). Key Difference: Sulfonyl groups enhance polarity and crystallinity, as evidenced by its solid state at room temperature, unlike oily analogs .

- N-(Methylsulfonyl)-4-methylpentan-2-amine (): Structure: Methylsulfonyl substituent. Synthesis: 63% yield via sulfonylation. Properties: Liquid (brown/orange oil); molecular weight 179.27 g/mol (C₇H₁₇NO₂S). Key Difference: Smaller sulfonyl groups reduce steric hindrance, favoring higher yields compared to bulkier substituents .

Positional Isomerism: Ortho vs. Para Chlorobenzyl Derivatives

- N-(4-Chlorobenzyl)butan-2-amine (): Structure: Para-chlorobenzyl group with a shorter butan-2-amine chain. Properties: Molecular weight 197.70 g/mol (C₁₁H₁₆ClN).

- N-(4-Chlorobenzyl)pyrimidin-2-amine (): Structure: Aromatic pyrimidine ring instead of an aliphatic amine. Properties: Molecular weight 219.67 g/mol (C₁₁H₁₀ClN₃).

Functional Group Modifications: Phenoxy and Halogen Additions

- N-(2-Chlorobenzyl)-2-(2,4-dichlorophenoxy)-1-propanamine (): Structure: Incorporates a dichlorophenoxy-propyl chain. Properties: Molecular weight 344.66 g/mol (C₁₆H₁₆Cl₃NO). Key Difference: The phenoxy group increases molecular weight and lipophilicity, which may affect pharmacokinetic profiles .

Physicochemical Properties

Biological Activity

N-(2-Chlorobenzyl)-4-methylpentan-2-amine is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a chlorobenzyl group and a branched amine structure. The compound can be represented as follows:

- Chemical Formula : C_{12}H_{16}ClN

- Molecular Weight : 215.72 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:

- Adrenergic Receptors : The compound may exhibit activity similar to sympathomimetics, affecting adrenergic signaling pathways.

- Kinase Inhibition : Evidence suggests that related compounds can inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and have implications in cancer therapy .

Antiproliferative Effects

Research indicates that this compound and its analogs possess significant antiproliferative effects against various cancer cell lines. For instance:

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in tumor cells.

Antimicrobial Activity

Preliminary studies have indicated antimicrobial properties against gram-positive bacteria, although specific data on this compound is limited. Its structural analogs have shown promising results against various bacterial strains, suggesting potential applications in treating infections .

Case Studies and Research Findings

- Antitumor Activity : A study demonstrated that derivatives of similar compounds could significantly inhibit tumor growth in xenograft models, indicating that this compound may share this property .

- Synergistic Effects : In combination therapies, compounds related to this compound have shown enhanced efficacy when used alongside established chemotherapeutic agents like paclitaxel and camptothecin, improving overall anticancer activity .

- ADMET Properties : The absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles of related compounds suggest favorable characteristics for drug development, enhancing the therapeutic potential of this compound .

Q & A

Q. What are the recommended synthetic routes for N-(2-Chlorobenzyl)-4-methylpentan-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds (e.g., N-(3-chlorophenethyl)-4-nitrobenzamide) are synthesized via reactions between amines and acyl chlorides under inert conditions . Optimization includes:

- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.

- Solvent selection : Use anhydrous dichloromethane or tetrahydrofuran for improved yield.

- Catalysts : Employ triethylamine to neutralize HCl byproducts .

Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- NMR spectroscopy : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic protons at δ 7.2–7.4 ppm, methyl groups at δ 1.0–1.2 ppm) .

- Mass spectrometry : High-resolution ESI-MS identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns .

- UV-Vis : Useful for detecting conjugated systems if modified with chromophores .

Q. What safety protocols are essential when handling this compound?

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors .

- Storage : Keep in airtight containers under nitrogen at –20°C to prevent degradation .

- First aid : In case of skin contact, wash immediately with water and consult a physician .

Advanced Research Questions

Q. How can computational methods resolve contradictions in crystallographic or spectroscopic data for this compound?

- Density Functional Theory (DFT) : Compare calculated NMR/IR spectra with experimental data to validate structural assignments .

- SHELX refinement : Use SHELXL for crystallographic data refinement, especially for resolving disordered regions in X-ray structures .

- Molecular docking : Analyze steric/electronic interactions to explain deviations in binding affinities .

Q. What strategies improve yield in multi-step syntheses involving this compound?

- Intermediate trapping : Isolate unstable intermediates (e.g., Schiff bases) via low-temperature crystallization .

- Parallel optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents using high-throughput robotic platforms.

- Kinetic monitoring : Use in-situ FTIR or HPLC to track reaction progress and adjust stoichiometry dynamically .

Q. How do substituent effects on the chlorobenzyl group influence the compound’s reactivity or bioactivity?

- Electron-withdrawing groups (e.g., nitro): Increase electrophilicity at the amine center, enhancing nucleophilic substitution rates .

- Steric effects : Bulkier substituents (e.g., 2,4-dichloro) may hinder crystallization, requiring alternative purification methods .

- Structure-activity relationships (SAR) : Use molecular docking to correlate substituent position with biological target binding (e.g., enzyme inhibition) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how are they addressed?

- LC-MS/MS : Detect impurities at ppm levels using reverse-phase C18 columns and MRM (multiple reaction monitoring) .

- Standard spiking : Add deuterated internal standards to correct for matrix effects .

- Limit of detection (LOD) : Validate methods per ICH Q2(R1) guidelines to ensure reproducibility .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies between theoretical and experimental physicochemical properties (e.g., logP, melting point)?

- Re-evaluate computational models : Compare Crippen, Joback, and McGowan methods for logP calculations .

- Experimental validation : Repeat DSC (differential scanning calorimetry) for melting point determination, ensuring sample purity >99% .

- Error analysis : Check for hydration/solvate formation in crystallographic data, which may skew results .

Q. What methodologies validate the stability of this compound under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions, then monitor degradation via HPLC .

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and compare with controls .

- Kinetic modeling : Use Arrhenius equations to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.